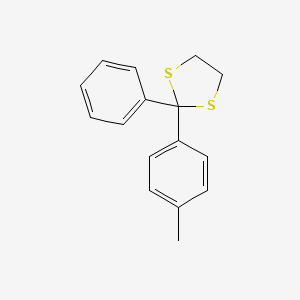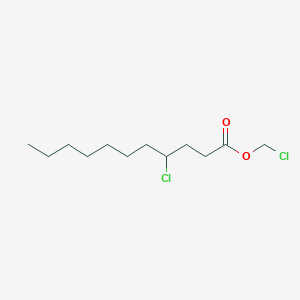![molecular formula C23H34N2 B14433426 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole CAS No. 78430-94-1](/img/structure/B14433426.png)
1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a phenyl group with an ethenyl substituent, a long undecyl chain, and an imidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the phenyl and undecyl substituents. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions.
Introduction of the Phenyl Group: The phenyl group with an ethenyl substituent can be introduced via a Friedel-Crafts alkylation reaction, where the imidazole ring is alkylated with 4-ethenylbenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Undecyl Chain: The undecyl chain can be introduced through a nucleophilic substitution reaction, where the imidazole derivative is reacted with an undecyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole undergoes various chemical reactions, including:
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nitrating agents in the presence of catalysts like Lewis acids.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole involves its interaction with molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA synthesis and repair, leading to its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Ethenylphenyl)methyl]-1H-imidazole: Lacks the undecyl chain, making it less hydrophobic and potentially less effective in certain applications.
1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole:
Uniqueness: 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole is unique due to its long undecyl chain, which enhances its hydrophobicity and may improve its interaction with lipid membranes and hydrophobic pockets in proteins .
Eigenschaften
CAS-Nummer |
78430-94-1 |
|---|---|
Molekularformel |
C23H34N2 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
1-[(4-ethenylphenyl)methyl]-2-undecylimidazole |
InChI |
InChI=1S/C23H34N2/c1-3-5-6-7-8-9-10-11-12-13-23-24-18-19-25(23)20-22-16-14-21(4-2)15-17-22/h4,14-19H,2-3,5-13,20H2,1H3 |
InChI-Schlüssel |
ZNBGLRLMJCONPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=NC=CN1CC2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


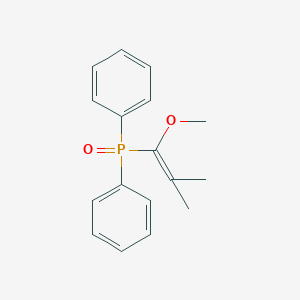
![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
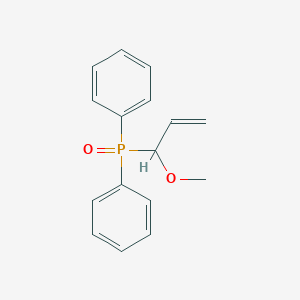
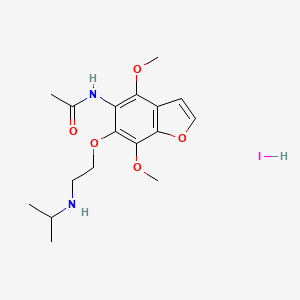
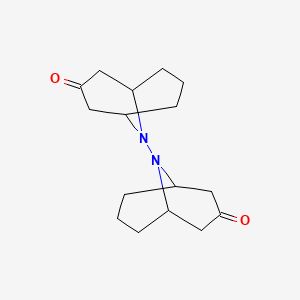
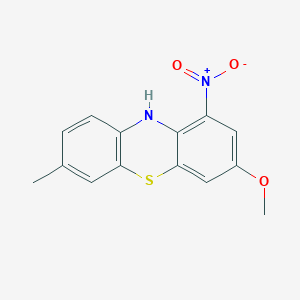

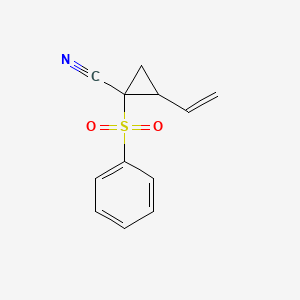
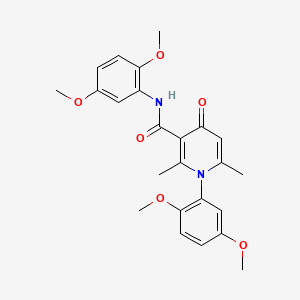
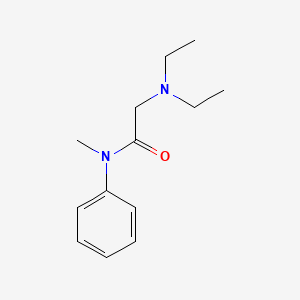
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
